molecular formula C20H14Cl2N4O2 B2802670 N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-18-1

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2802670
CAS No.: 941936-18-1
M. Wt: 413.26
InChI Key: GKSDARILDPVPJB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 2,4-dichlorophenyl carboxamide group and a methyl moiety at position 2. Pyrazolo-pyridine derivatives are known for diverse applications, including agrochemical and pharmaceutical uses, owing to their electronic versatility and capacity for hydrogen bonding .

Properties

CAS No.

941936-18-1

Molecular Formula

C20H14Cl2N4O2

Molecular Weight

413.26

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C20H14Cl2N4O2/c1-11-17-18(27)14(20(28)24-16-8-7-12(21)9-15(16)22)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,23,27)(H,24,28)

InChI Key

GKSDARILDPVPJB-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Substituents Melting Point (°C) logP Key Features
Target Compound Pyrazolo[3,4-b]pyridine 2,4-dichlorophenyl, 3-methyl Not reported ~3.5* High lipophilicity due to Cl substituents; potential herbicide/pharmacological activity
6-Amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamide Dithiolo[3,4-b]pyridine 2,4-dichlorophenyl, phenylimino Not reported Not reported Sulfur-rich core; moderate herbicide safening against 2,4-D
1-(4-Chlorophenyl)-N-(4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-fluorophenyl Not reported 3.05 Lower lipophilicity vs. dichlorophenyl; fluorinated substituent enhances metabolic stability
Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(2,4-dichlorophenyl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate Dithiolo-thiazine 2,4-dichlorophenyl, ethyl, dithiolene 229–230 Not reported Extended conjugation from dithiolene; high thermal stability

*Estimated logP based on analog data.

Key Observations:
  • Substituent Effects : The 2,4-dichlorophenyl group in the target compound likely increases lipophilicity (logP ~3.5) compared to the 4-fluorophenyl analog (logP 3.05) . Chlorine atoms may enhance membrane permeability but could raise toxicity concerns .
  • Thermal Stability : Dithiolo-thiazine derivatives exhibit higher melting points (e.g., 229–230°C) due to rigid, conjugated systems, whereas pyrazolo-pyridines may have lower thermal stability .

Molecular Docking and Computational Insights

  • Dithiolo-pyridines were docked into herbicide-binding proteins, revealing interactions with hydrophobic pockets via dichlorophenyl groups . The target compound’s methyl and dichlorophenyl substituents may enhance binding affinity in similar targets.
  • DFT studies on dithiolo-pyridines highlight cyclization as the rate-limiting step (28.8 kcal/mol), suggesting that pyrazolo-pyridines with fewer steric hindrances could exhibit faster synthesis kinetics .

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